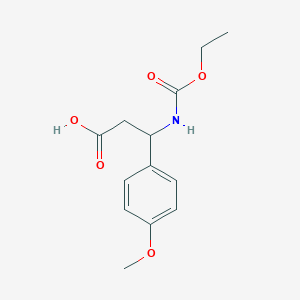

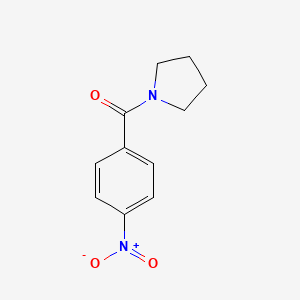

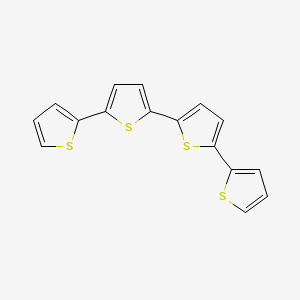

![molecular formula C7H14N2 B1297267 1,4-ジアザビシクロ[3.2.2]ノナン CAS No. 283-38-5](/img/structure/B1297267.png)

1,4-ジアザビシクロ[3.2.2]ノナン

概要

説明

1,4-Diazabicyclo[3.2.2]nonane is a selective α-7 nicotinic receptor partial agonist. It has been characterized as a promising new agent for the treatment of cognitive symptoms of schizophrenia with antidepressant-like properties . It has also been found to be effective for the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis and SAR studies about the bicyclic amine, carbamate linker, and aromatic ring of a 1,4-diazabicyclo[3.2.2]nonane phenyl carbamate series of α7 nAChR agonists have been described . The development of the medicinal chemistry strategy and SAR led to the identification of subtype selective, high-affinity α7 agonists .

Molecular Structure Analysis

The molecular formula of 1,4-Diazabicyclo[3.2.2]nonane is C7H14N2 . Its InChI code is 1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 . The molecular weight is 126.20 g/mol .

Chemical Reactions Analysis

1,4-Diazabicyclo[3.2.2]nonane has been used to react with equimolar amounts of HClO4 or HReO4 in aqueous solution . Two compounds with high phase-transition points were isolated .

Physical And Chemical Properties Analysis

1,4-Diazabicyclo[3.2.2]nonane has a molecular weight of 126.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 0 . The exact mass is 126.115698455 g/mol .

科学的研究の応用

有機合成

DABCNは、有機合成において触媒および試薬として広く使用されています。塩基として作用する能力により、マイケル付加、アルドール反応、マンニッヒ反応など、さまざまな有機反応を触媒するのに適しています。 これらの変換における立体選択性と位置選択性が特に高く評価されています .

材料科学

材料科学では、DABCNはスイッチング材料の合成に利用されています。研究者たちは、DABCNを使用して、スイッチング相転移、誘電、および第二高調波発生特性を示す化合物を作り出しています。 これは、外部刺激に応答するスマートマテリアルの開発において貴重な成分となります .

医薬品化学

DABCN誘導体は、サブタイプ選択的、高親和性α7ニコチン性アセチルコリン受容体アゴニストとして研究されています。 これらの化合物は、アルツハイマー病や統合失調症などの神経疾患の治療の可能性があるため、医薬品化学において関心を集めています .

グリーンケミストリー

グリーンケミストリーの分野が進歩するにつれて、DABCNは第3世代イオン液体の開発における役割について研究されています。 これらのイオン液体は生物活性のために設計されており、植物保護製品としての潜在的な用途があり、環境に優しい化学プロセスにおけるDABCNの汎用性を示しています .

作用機序

Target of Action

1,4-Diazabicyclo[3.2.2]nonane is a quasi-spherical molecule that has been used in the preparation of switchable materials . It is known to interact with equimolar amounts of HClO4 or HReO4 in aqueous solution

Mode of Action

The compound exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It forms one-dimensional cationic chains connected by different types of hydrogen bonds . The interaction of 1,4-Diazabicyclo[3.2.2]nonane with its targets results in high phase-transition points .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Diazabicyclo[32Its ability to exhibit switchable phase transition and dielectric anomalies suggests that it may influence certain physical and chemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[32It is noted that the compound has low gastrointestinal absorption .

Result of Action

The compound’s action results in switchable phase transition and dielectric anomalies . One of the compounds also showed a reversible second-harmonic-generation effect . These properties suggest that 1,4-Diazabicyclo[3.2.2]nonane could have potential applications in the development of switchable materials .

Safety and Hazards

将来の方向性

1,4-Diazabicyclo[3.2.2]nonane has been used to prepare switchable materials with a high phase transition temperature . It exhibits switchable phase transition, dielectric, and second-harmonic-generation properties . It has potential applications in the treatment of cognitive symptoms of schizophrenia and Alzheimer’s disease .

特性

IUPAC Name |

1,4-diazabicyclo[3.2.2]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-9-5-2-7(1)8-3-6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNACDCUAFDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327968 | |

| Record name | 1,4-diazabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283-38-5 | |

| Record name | 1,4-diazabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazabicyclo[3.2.2]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

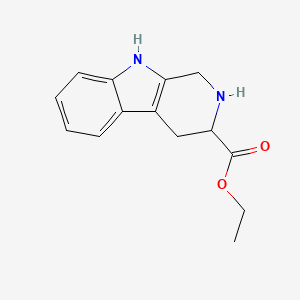

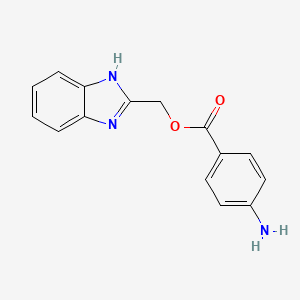

![Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1297203.png)

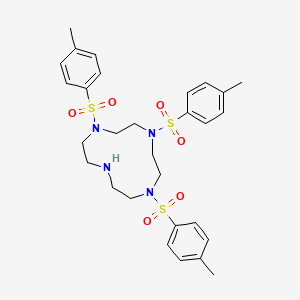

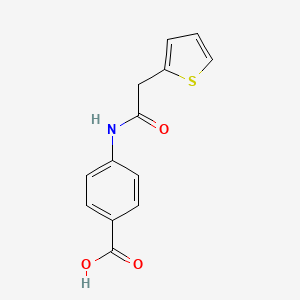

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)

![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)